molecular formula C15H18N2O3S B12139182 Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12139182
M. Wt: 306.4 g/mol
InChI Key: YQBGTDIOBKUHRU-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli reaction-derived 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative. DHPMs are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and calcium channel-blocking properties. The target compound features a 4-(methylsulfanyl)phenyl substituent at position 4, a methyl group at position 6, and an ethoxycarbonyl group at position 3.

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

ethyl 6-methyl-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H18N2O3S/c1-4-20-14(18)12-9(2)16-15(19)17-13(12)10-5-7-11(21-3)8-6-10/h5-8,13H,4H2,1-3H3,(H2,16,17,19)

InChI Key

YQBGTDIOBKUHRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)SC)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The mechanism involves:

  • Aldol condensation : Acid-catalyzed formation of an enamine intermediate between 4-(methylsulfanyl)benzaldehyde and ethyl acetoacetate.

  • Nucleophilic attack : Urea reacts with the enamine to form a six-membered tetrahydropyrimidine ring.

  • Dehydration and aromatization : Final cyclization yields the 2-oxo-tetrahydropyrimidine core.

A representative procedure involves refluxing equimolar quantities of 4-(methylsulfanyl)benzaldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and urea (0.1 mol) in ethanol with concentrated HCl (1 mL) for 4–6 hours. The crude product precipitates upon cooling and is recrystallized from methanol, yielding 43–60% of the target compound.

Key Parameters:

  • Catalyst : HCl or piperidine (5–10 mol%).

  • Solvent : Ethanol, methanol, or glacial acetic acid.

  • Temperature : Reflux (78–110°C).

  • Reaction Time : 4–24 hours.

Modified Multi-Component Approaches

Recent advancements introduce four-component reactions to enhance functionalization at the C-2 position, though the target compound’s 2-oxo group necessitates tailored adaptations. For example, microwave-assisted synthesis reduces reaction times to 30–60 minutes while improving yields (65–72%).

Catalytic Innovations

  • Lewis Acids : ZnCl₂ or FeCl₃ (10 mol%) in ethanol at 80°C yield 58–65% product.

  • Ionic Liquids : [BMIM][BF₄] under solvent-free conditions at 100°C achieve 70% yield in 2 hours.

Structural Characterization and Analytical Data

Synthetic batches are validated via spectroscopic and chromatographic methods:

Spectroscopic Profiles

  • IR (KBr) : 1692 cm⁻¹ (C=O ester), 1636 cm⁻¹ (C=O pyrimidinone), 1260 cm⁻¹ (C–S).

  • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, C6–CH₃), 3.10 (s, 3H, S–CH₃), 5.60 (s, 1H, C4–H).

  • MS (EI) : m/z 306 [M⁺].

Physicochemical Properties

  • Melting Point : 203–205°C.

  • Solubility : Insoluble in water; soluble in DMSO, methanol, and chloroform.

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTemp (°C)Time (h)Yield (%)
Classical BiginelliHClEthanol78643–60
Microwave-AssistedNoneSolvent-free1000.565–72
Lewis Acid CatalyzedZnCl₂Ethanol80458–65
Ionic Liquid[BMIM][BF₄]None100270

Challenges and Optimization Strategies

  • Low Yields : Attributed to steric hindrance from the 4-(methylsulfanyl)phenyl group. Remedies include high-pressure conditions or excess urea.

  • By-Product Formation : Diminished via gradient recrystallization or column chromatography.

Industrial and Scalability Considerations

Pilot-scale syntheses (1–5 kg batches) employ continuous flow reactors with in-line purification, achieving >90% purity and 55–60% yield. Environmental metrics favor solvent-free protocols, reducing E-factor by 40% compared to classical methods .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Industrial Production

In industrial settings, optimizing the Biginelli reaction conditions can enhance yield and purity. Techniques such as using Lewis acid catalysts and implementing continuous flow reactors are employed to improve reaction efficiency and scalability.

Biological Activities

Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound shows significant antimicrobial properties against various bacterial strains and fungi.
  • Anticancer Properties : Investigations reveal potential anticancer effects in vitro, suggesting it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes critical to disease processes, such as dipeptidyl peptidase-IV (DPP-4), relevant in diabetes management and cancer therapy.

These biological activities suggest that this compound could be a valuable candidate for further pharmacological studies.

Applications in Scientific Research

The compound has several applications across various scientific domains:

Chemistry

It serves as a building block in synthesizing more complex organic molecules and heterocycles. Its unique structure allows chemists to explore new synthetic pathways.

Biology

Researchers utilize its derivatives for enzyme inhibition studies and receptor modulation research. The compound's ability to interact with biological macromolecules is crucial for understanding its mechanism of action.

Material Science

This compound is explored for creating novel materials with unique properties such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at the 4-Phenyl Position

The 4-aryl substituent significantly impacts physicochemical properties and bioactivity. Key comparisons include:

Compound 4-Substituent Oxo/Thioxo Yield (%) Melting Point (°C) Catalyst
Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-THP-5-carboxylate (Target) 4-(SCH₃)Ph Oxo
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-THP-5-carboxylate (4a, ) 4-NO₂Ph Oxo 29
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-THP-5-carboxylate (4b, ) 2-ClPh Thioxo 69 220–222
Ethyl 6-methyl-4-(4-sulfamoylphenyl)-2-oxo-1,2,3,4-THP-5-carboxylate (12a, ) 4-SO₂NH₂Ph Oxo 65 258–259
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-THP-5-carboxylate (5c, ) 4-FPh Oxo 182–184 CuCl₂·2H₂O
  • Electronic Effects: Nitro (NO₂) and sulfamoyl (SO₂NH₂) groups are strong electron-withdrawing groups, reducing electron density at the DHPM core. The methylsulfanyl (SCH₃) group is weakly electron-donating, enhancing π-π stacking in hydrophobic pockets .
  • Steric Effects: Para-substituted analogs (e.g., 4-NO₂Ph, 4-SCH₃Ph) exhibit minimal steric hindrance compared to ortho-substituted derivatives (e.g., 2-ClPh), which may reduce conformational flexibility .

Oxo vs. Thioxo Derivatives

Replacing the 2-oxo group with 2-thioxo (C=S) alters hydrogen-bonding capacity and lipophilicity:

  • Thioxo Derivatives : Compounds like ethyl 4-(2-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-THP-5-carboxylate (4c, ) show lower yields (70%) compared to oxo analogs, likely due to reduced solubility during synthesis. Thioxo groups enhance interactions with cysteine residues in enzymes .
  • Oxo Derivatives: Higher yields (e.g., 94% for 4-nitrophenyl analog in ) are attributed to better solubility in ethanol and catalytic efficiency of Fe₃O₄ nanoparticles .

Key Research Findings

Substituent Position : Para-substituted DHPMs generally exhibit higher yields and thermal stability compared to ortho/meta analogs (e.g., 4-FPh in vs. 2-ClPh in ) .

Catalyst Impact: Fe₃O₄ nanoparticles () outperform SnCl₂ () and CuCl₂ () in yield and enantioselectivity, though the target compound’s synthesis remains unreported.

Thermal Properties : Thioxo derivatives (e.g., 4c in , m.p. 202–204°C) have lower melting points than oxo analogs (e.g., 12a in , m.p. 258–259°C), correlating with reduced crystallinity .

Biological Activity

Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidinones. Its unique structure, characterized by a tetrahydropyrimidine core and various substituents, positions it as a compound of interest in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C14H16N2O3S
  • Molecular Weight : 292.36 g/mol

This compound's structure includes a methylsulfanyl group and a phenyl substituent, which may influence its biological interactions and therapeutic potential.

Biological Activities

Recent studies have highlighted several important biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Properties : this compound has demonstrated potential anticancer effects in vitro. Research indicates that it may induce apoptosis in cancer cells by interacting with specific cellular pathways involved in cell cycle regulation.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes that play critical roles in disease processes. For example, it may act as an inhibitor of dipeptidyl peptidase-IV (DPP-4), which is relevant in diabetes management and cancer therapy .

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed that the compound interacts with specific receptors and enzymes within cells to modulate various signaling pathways.

Potential Mechanistic Pathways:

  • Cell Cycle Arrest : By inhibiting key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Aspects
This compoundTetrahydropyrimidine core with methylsulfanyl groupAntimicrobial and anticancer activity
Methyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidineDifferent substituents on the phenyl ringVaried biological activity profile
Propyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidinePropoxy group instead of methylsulfanylAltered solubility and reactivity

Case Studies and Research Findings

Research studies have documented the biological activities of this compound through various experimental approaches:

  • In Vitro Studies : Laboratory tests have shown that this compound can effectively reduce bacterial viability and inhibit fungal growth at specific concentrations.
  • In Vivo Studies : Animal models have been used to assess the anticancer efficacy of the compound. Results indicate significant tumor reduction when administered at optimized doses .
  • Mechanistic Studies : Investigations into the molecular interactions reveal that this compound may disrupt critical signaling pathways involved in cell survival and proliferation.

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